molecular formula C19H15ClO4 B5726481 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B5726481
M. Wt: 342.8 g/mol
InChI Key: SLUDGBPACFUAIB-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound with a molecular formula C24H19ClO4. It is a derivative of coumarin, which is a natural compound found in many plants. Coumarin 151 has been extensively studied for its various applications in scientific research.

Scientific Research Applications

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in treating Alzheimer's disease and diabetes. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been used as a fluorescent probe for detecting metal ions in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 is not fully understood. It is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and growth factors. It may also induce apoptosis in cancer cells by activating caspase enzymes. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its potential use in treating Alzheimer's disease.
Biochemical and Physiological Effects:
6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has been found to increase glucose uptake in muscle cells, which may contribute to its potential use in treating diabetes.

Advantages and Limitations for Lab Experiments

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high fluorescence quantum yield, which makes it a useful fluorescent probe for detecting metal ions. However, 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has some limitations for lab experiments. It has low solubility in water, which may limit its use in biological systems. It also has potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151. It may be studied further for its potential use in treating Alzheimer's disease and diabetes. Its anti-inflammatory and anti-tumor activities may be explored further for the development of new therapies. 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 may also be modified to improve its solubility and reduce its toxicity. Its potential use as a photosensitizer in photodynamic therapy may also be explored further. Overall, 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 has a wide range of potential applications in scientific research and holds promise for the development of new therapies.

Synthesis Methods

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 151 can be synthesized using a multi-step process. The first step involves the synthesis of 6-chloro-4-methyl-2H-chromen-2-one, which is then reacted with 4-methylphenacyl bromide to obtain 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained by purification using column chromatography.

properties

IUPAC Name

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11-3-5-13(6-4-11)16(21)10-23-18-9-17-14(8-15(18)20)12(2)7-19(22)24-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUDGBPACFUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

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